Boc-D-Gln(Xan)-OH

説明

BenchChem offers high-quality Boc-D-Gln(Xan)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Gln(Xan)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIDGIJEPOSLL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654149 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99092-88-3 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Boc-D-Gln(Xan)-OH, a critical amino acid derivative utilized in synthetic peptide chemistry. The guide details its core chemical properties, stability, and application in solid-phase peptide synthesis (SPPS), offering valuable insights for professionals in drug discovery and development.

Core Chemical Properties

Boc-D-Gln(Xan)-OH, with the systematic name Nα-(tert-Butoxycarbonyl)-Nδ-xanthyl-D-glutamine, is a derivative of the amino acid D-glutamine. It is specifically designed for use in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The molecule incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and the xanthyl (Xan) group on the side-chain amide nitrogen.

The primary function of these protecting groups is to prevent unwanted side reactions during peptide synthesis. The Xan group, in particular, offers two significant advantages: it enhances the solubility of the glutamine derivative and crucially prevents the dehydration of the side-chain amide to a nitrile during the carbodiimide-mediated activation step.[1][2][3]

Table 1: Physicochemical Properties of Boc-D-Gln(Xan)-OH

| Property | Value | Reference |

| CAS Number | 99092-88-3 | [4] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1][4] |

| Molecular Weight | 426.5 g/mol | [1][5] |

| Appearance | Lyophilized powder | [4] |

| Purity | ≥95% | [4] |

Stability and Storage

Proper handling and storage of Boc-D-Gln(Xan)-OH are essential to maintain its integrity and ensure successful synthetic outcomes. The compound is typically supplied as a lyophilized powder.[4] Stability is primarily influenced by temperature, moisture, and light.[6]

Potential degradation pathways under improper storage include:

-

Hydrolysis of the Boc group: Occurs in the presence of acid or prolonged exposure to moisture.[6]

-

Degradation of the Xan group: Can occur under harsh acidic or oxidative conditions.[6]

-

Hydrolysis of the side-chain amide: Possible under extreme pH conditions, though the Xan group provides significant protection.[6]

Table 2: Recommended Storage Conditions

| Format | Temperature | Duration | Stability Notes | Reference |

| Short-Term | 4°C | Up to 1 week | Keep dry and protected from light. | [4] |

| Long-Term | -20°C to -80°C | Up to 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4] |

Role and Methodology in Peptide Synthesis

Boc-D-Gln(Xan)-OH is a key building block in Boc solid-phase peptide synthesis (SPPS).[1] This synthetic strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

In this strategy, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically based on benzyl (Bzl) ethers, esters, and carbamates.[7] Both the Boc and Xan groups are labile in acid, which is a key feature of their use. The Xan group is primarily required to protect the glutamine side chain during the activation and coupling steps.[1] Its subsequent removal along with the Nα-Boc group in the following cycle is not problematic for the synthesis.[1][3]

Figure 1: Protecting group strategy for Boc-D-Gln(Xan)-OH.

The synthesis of a peptide using Boc-D-Gln(Xan)-OH follows a repetitive cycle of deprotection, neutralization, and coupling.

1. Deprotection:

-

Reagent: Typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]

-

Procedure: The resin-bound peptide is treated with the TFA solution for approximately 20-30 minutes to remove the N-terminal Boc group. This exposes a free amine as a TFA salt.

-

Monitoring: The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

2. Neutralization:

-

Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[7]

-

Procedure: The resin is washed and then treated with the DIEA solution to neutralize the TFA salt, yielding a free primary or secondary amine ready for coupling. In situ neutralization protocols, where the base is added along with the activated amino acid, are also common and can improve efficiency.[7]

3. Activation and Coupling:

-

Reagents: Boc-D-Gln(Xan)-OH is pre-activated before being added to the resin. Common activation methods include:

- Uronium/Aminium Salts: HBTU or HATU in the presence of DIEA.[8]

- Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide), often with an additive like HOBt (1-Hydroxybenzotriazole) to minimize side reactions.

-

Procedure: A 2- to 4-fold molar excess of the protected amino acid and coupling reagents is dissolved in a suitable solvent (e.g., DMF or NMP). The solution is added to the neutralized resin and agitated for 1-2 hours.

-

Role of Xan Group: During this step, the Xan group prevents the dehydration of the glutamine side-chain, a risk particularly present with carbodiimide activators.[1]

4. Washing:

-

Solvents: The resin is thoroughly washed with solvents like DMF and DCM to remove all excess reagents and soluble byproducts, ensuring the purity of the growing peptide chain for the next cycle.[7]

This four-step cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Figure 2: Standard workflow for a Boc-SPPS cycle.

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups (including the Xan group if the Gln is not C-terminal) must be removed.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent for final cleavage in Boc-SPPS.[9] It is highly effective but also extremely hazardous, requiring specialized equipment.

-

Scavengers: "Scavengers" such as anisole, cresol, or thioanisole are added to the HF to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive residues like Met, Trp, or Tyr.

-

Procedure: The peptide-resin is treated with the HF/scavenger cocktail at low temperature (typically 0°C) for 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase HPLC.

Conclusion

Boc-D-Gln(Xan)-OH is an indispensable reagent for the synthesis of D-glutamine-containing peptides via Boc-SPPS. Its dual-protection system effectively addresses the challenges of glutamine's low solubility and side-chain reactivity, enabling the efficient and high-fidelity assembly of complex peptide sequences. A thorough understanding of its properties, storage requirements, and reaction methodology is fundamental for researchers aiming to produce high-quality peptides for therapeutic and research applications.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. cusabio.com [cusabio.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Boc-D-Gln(Xan)-OH: Structure, Synthesis, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and application of Nα-tert-butyloxycarbonyl-Nδ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a representative synthesis protocol, and illustrates its role in the well-established Boc-SPPS workflow.

Molecular Structure and Physicochemical Properties

Boc-D-Gln(Xan)-OH is a derivative of the amino acid D-glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain amide nitrogen is protected by a xanthyl (Xan) group. The D-configuration indicates the stereochemistry at the alpha-carbon.

The SMILES string for the corresponding L-enantiomer is CC(C)(OC(N--INVALID-LINK--CCC(NC1C2=CC=CC=C2OC3=CC=CC=C31)=O)=O)C. For the D-enantiomer, the stereochemistry at the alpha-carbon is inverted.

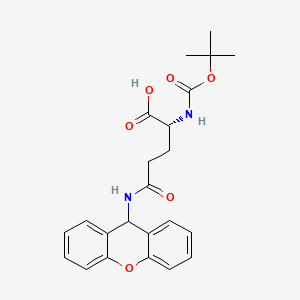

Below is a diagram representing the molecular structure of Boc-D-Gln(Xan)-OH.

Caption: 2D representation of Boc-D-Gln(Xan)-OH.

Table 1: Physicochemical Properties of Boc-D-Gln(Xan)-OH

| Property | Value | Reference |

| CAS Number | 99092-88-3 | [N/A] |

| Molecular Formula | C23H26N2O6 | [N/A] |

| Molecular Weight | 426.46 g/mol | [1] |

| Appearance | White to off-white powder | [N/A] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

Experimental Protocols

Representative Synthesis of Boc-D-Gln(Xan)-OH

Step 1: Synthesis of Boc-D-Gln-OH

-

Dissolution: Dissolve D-glutamine in a 1:1 mixture of dioxane and water.

-

Basification: Adjust the pH of the solution to 9.0-10.0 with a suitable base, such as sodium hydroxide.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the reaction mixture while maintaining the pH with the base.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Work-up: Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-D-Gln-OH.

Step 2: Synthesis of Boc-D-Gln(Xan)-OH

-

Dissolution: Dissolve Boc-D-Gln-OH in a suitable solvent like acetic acid.

-

Xanthydrol Addition: Add xanthydrol to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Precipitation: Precipitate the product by adding the reaction mixture to ice-cold water.

-

Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with water, and then with a non-polar solvent like ether to remove unreacted xanthydrol.

-

Drying: Dry the product under vacuum to obtain Boc-D-Gln(Xan)-OH.

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Gln(Xan)-OH

Boc-D-Gln(Xan)-OH is primarily used in Boc-SPPS. The xanthyl group protects the side-chain amide of glutamine from dehydration and other side reactions during peptide chain elongation.[2]

Table 2: General Protocol for a Single Coupling Cycle in Boc-SPPS

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Resin Swelling | Swell the resin in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Prepare the resin for synthesis. |

| 2. Boc Deprotection | Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM. | 25-50% TFA in DCM | Remove the Boc protecting group from the N-terminus. |

| 3. Washing | Wash the resin to remove excess TFA and by-products. | DCM, Isopropanol (IPA), DMF | Neutralize and clean the resin. |

| 4. Neutralization | Treat the resin with a solution of a tertiary amine. | 5-10% Diisopropylethylamine (DIEA) in DCM/DMF | Neutralize the protonated N-terminus. |

| 5. Washing | Wash the resin to remove excess base. | DCM, DMF | Prepare for the coupling reaction. |

| 6. Coupling | Add the protected amino acid (e.g., Boc-D-Gln(Xan)-OH) and a coupling agent. | Boc-amino acid, HBTU/HOBt, DIEA in DMF | Form the peptide bond. |

| 7. Washing | Wash the resin to remove excess reagents and by-products. | DMF, DCM | Purify the peptide-resin. |

Role in Peptide Synthesis and Logical Workflow

The primary function of Boc-D-Gln(Xan)-OH in peptide synthesis is to introduce a D-glutamine residue into a growing peptide chain while preventing unwanted side reactions. The Boc group provides temporary protection for the alpha-amino group, while the xanthyl group offers semi-permanent protection for the side-chain amide. The xanthyl group is advantageous as it is stable to the repetitive mild acid treatments used for Boc removal but can be cleaved under the strong acidic conditions used for the final cleavage of the peptide from the resin.[2]

Below is a logical workflow illustrating the incorporation of Boc-D-Gln(Xan)-OH into a peptide chain during Boc-SPPS.

Caption: A single cycle of Boc-SPPS.

Conclusion

Boc-D-Gln(Xan)-OH is a valuable reagent for the synthesis of peptides containing D-glutamine residues. Its dual-protection scheme allows for the efficient and controlled elongation of peptide chains via the Boc-SPPS methodology. The physicochemical properties and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful synthesis of complex and biologically active peptides.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-D-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-tert-butyloxycarbonyl-N-δ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the xanthyl (Xan) protecting group for the side-chain amide of glutamine is crucial for preventing dehydration side reactions and improving the solubility of the amino acid derivative, particularly within the Boc protection strategy. This document outlines the synthetic route, detailed experimental protocols, purification methods, and expected analytical data.

Introduction: The Rationale for Xanthyl Protection in Glutamine Chemistry

Glutamine residues present a significant challenge in peptide synthesis. The primary issue is the susceptibility of the side-chain amide to undergo dehydration to form a pyroglutamyl residue, an irreversible modification that leads to impurities that are difficult to remove and can alter the biological activity of the final peptide. The bulky xanthyl (Xan) protecting group sterically shields the amide from dehydration during the activation step of peptide coupling. Furthermore, the lipophilic nature of the xanthyl group enhances the solubility of the protected glutamine derivative in the organic solvents commonly used in SPPS.

The Xan group is labile to moderately acidic conditions, which is advantageous in the context of Boc-based SPPS. It is typically removed concurrently with the N-α-Boc group during the standard trifluoroacetic acid (TFA) deprotection step, simplifying the overall synthetic workflow.

Synthesis of Boc-D-Gln(Xan)-OH

The synthesis of Boc-D-Gln(Xan)-OH is a two-step process starting from D-glutamine. The first step involves the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group, followed by the protection of the side-chain amide with the xanthyl group.

Step 1: Synthesis of N-α-Boc-D-glutamine (Boc-D-Gln-OH)

The initial step is the protection of the α-amino group of D-glutamine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve D-glutamine in a 2:1 mixture of acetone and water.

-

Basification: Add triethylamine (Et₃N) to the solution while stirring to raise the pH and facilitate the reaction.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 25°C).

-

Reaction: Continue stirring the mixture for several hours (e.g., 4 hours) to ensure the completion of the reaction.

-

Work-up:

-

Remove the acetone by evaporation under reduced pressure.

-

Extract the aqueous layer with a nonpolar solvent like ether to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

-

Isolation: Evaporate the solvent to yield the crude Boc-D-Gln-OH, which can be purified by crystallization.

Step 2: Synthesis of N-α-Boc-N-δ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH)

The second step involves the reaction of Boc-D-Gln-OH with xanthydrol in the presence of an acid catalyst to protect the side-chain amide.

Experimental Protocol:

-

Reaction Setup: Dissolve Boc-D-Gln-OH and an equimolar amount of xanthydrol in glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Precipitation: Upon completion, the product often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of water.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with water and a nonpolar organic solvent, such as ether or hexane, to remove residual acetic acid and unreacted xanthydrol.

-

Drying: Dry the product under vacuum to obtain the crude Boc-D-Gln(Xan)-OH.

Purification of Boc-D-Gln(Xan)-OH

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid suitable for peptide synthesis.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude Boc-D-Gln(Xan)-OH in a minimal amount of a "good" solvent with gentle heating. A common choice is ethyl acetate.

-

Crystallization Induction: Slowly add a "poor" solvent (an anti-solvent) in which the product is less soluble, such as hexane, until the solution becomes persistently cloudy.

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystal growth.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum to a constant weight.

Alternatively, if the product is obtained as an oil, purification can be achieved through the formation of a dicyclohexylamine (DCHA) salt, which often crystallizes more readily.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of Boc-D-Gln(Xan)-OH.

Table 1: Synthesis and Purification Data

| Parameter | Value | Reference |

| Synthesis of Boc-D-Gln-OH | ||

| Yield | Typically >90% | [2] |

| Synthesis of Boc-D-Gln(Xan)-OH | ||

| Yield | High | Analogous reactions are high-yielding |

| Purification by Recrystallization | ||

| Purity | >95% (by HPLC) | |

| Form | Lyophilized powder/Crystalline solid |

Table 2: Analytical Characterization Data

| Analysis Method | Expected Results |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Melting Point | Varies, typically around 141-150 °C |

| HPLC | A single major peak indicating high purity. Retention time is dependent on the specific column and mobile phase used. |

| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the xanthyl group (aromatic protons and a methine proton), and the glutamine backbone protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the Boc group, the carboxylic acid, and the side-chain amide, as well as carbons of the xanthyl and glutamine structures. |

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of Boc-D-Gln(Xan)-OH.

Caption: Workflow for the synthesis and purification of Boc-D-Gln(Xan)-OH.

Caption: Key chemical structures in the synthesis of Boc-D-Gln(Xan)-OH.

Conclusion

The synthesis and purification of Boc-D-Gln(Xan)-OH are straightforward procedures that yield a high-purity product essential for the successful solid-phase synthesis of glutamine-containing peptides. The use of the xanthyl protecting group effectively mitigates the risk of side-chain dehydration, a common problem encountered with unprotected or inadequately protected glutamine residues. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to confidently prepare and utilize this valuable amino acid derivative in their peptide synthesis endeavors.

References

Unveiling the Solubility Profile of Boc-D-Gln(Xan)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-D-glutamine(xanthen-9-yl), known as Boc-D-Gln(Xan)-OH. This protected amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-glutamine residues. The strategic use of the xanthyl (Xan) protecting group on the side-chain amide is pivotal for enhancing solubility and preventing undesirable side reactions during peptide synthesis.

While direct quantitative solubility data for Boc-D-Gln(Xan)-OH is not extensively documented in publicly available literature, this guide synthesizes the known qualitative characteristics, provides a detailed experimental protocol for determining its solubility, and offers a framework for data presentation and visualization to aid researchers in their drug development and scientific endeavors.

Core Concepts: The Role of the Xanthyl Protecting Group

The primary challenge in the synthesis of peptides containing glutamine is the potential for dehydration of the side-chain amide during the activation step with carbodiimide reagents. The bulky and hydrophobic xanthyl (Xan) group effectively prevents this side reaction. Furthermore, the introduction of the Xan group significantly improves the solubility of the glutamine derivative in organic solvents commonly used in peptide synthesis.[1] This enhanced solubility is a key advantage, facilitating more efficient coupling reactions and simplifying the handling of the protected amino acid.

Qualitative Solubility Characteristics

Based on information available for structurally similar compounds, such as Boc-Asn(Xan)-OH, and general principles of peptide chemistry, the following qualitative solubility profile for Boc-D-Gln(Xan)-OH can be inferred:

-

High Solubility: Expected to be readily soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] The solubility in DMF is a notable advantage for SPPS applications.

-

Lower Solubility: Likely to exhibit lower solubility in polar protic solvents like methanol and ethanol.

-

Poor Solubility: Expected to have poor solubility in non-polar solvents and water, a common trait for protected amino acids.

Quantitative Solubility Data

As precise quantitative solubility data is sparse, the following table is provided as a template for researchers to populate with their own experimental findings. The subsequent section details a robust experimental protocol for generating this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Water | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Equilibrium Solubility Determination

The following gravimetric method, adapted from protocols for similar protected amino acids, provides a reliable means to determine the equilibrium solubility of Boc-D-Gln(Xan)-OH.[2]

Materials and Equipment:

-

Boc-D-Gln(Xan)-OH

-

Selected solvents (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vials with tight-fitting caps

-

Shaker or rotator at a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Drying oven or vacuum desiccator

-

Pre-weighed drying vessels

Procedure:

-

Preparation: Add an excess amount of Boc-D-Gln(Xan)-OH to a series of labeled vials. A starting amount of approximately 50-100 mg is recommended.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: To remove any suspended microcrystals, filter the collected supernatant through a syringe filter into a pre-weighed drying vessel.

-

Solvent Evaporation: Place the drying vessel in a drying oven or vacuum desiccator to completely evaporate the solvent.

-

Data Calculation:

-

Weigh the drying vessel containing the dried solute.

-

Subtract the initial weight of the empty vessel to determine the mass of the dissolved Boc-D-Gln(Xan)-OH.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant aliquot taken.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Boc-D-Gln(Xan)-OH.

Caption: Workflow for determining the equilibrium solubility of Boc-D-Gln(Xan)-OH.

Application in Peptide Synthesis

The enhanced solubility of Boc-D-Gln(Xan)-OH in commonly used solvents for peptide synthesis, such as DMF, is a significant advantage.[2] This property ensures homogeneous reaction conditions during the coupling step, leading to higher yields and purity of the final peptide. The workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support is a well-established process.

The following diagram outlines the logical steps for the incorporation of Boc-D-Gln(Xan)-OH in solid-phase peptide synthesis.

Caption: Logical workflow for the incorporation of Boc-D-Gln(Xan)-OH in SPPS.

References

The Role of the Xanthyl (Xan) Group in Boc-D-Gln(Xan)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and sequential world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield target peptides. For the amino acid glutamine, its polar amide side chain presents specific challenges, including dehydration and cyclization side reactions. This technical guide provides an in-depth analysis of the xanthyl (Xan) protecting group as utilized in Boc-D-Gln(Xan)-OH. We will explore its core functions, compare its performance with other strategies, provide detailed experimental protocols, and illustrate the chemical workflows involved.

Core Function of the Xanthyl Protecting Group

The primary role of the xanthyl (Xan) group in Boc-D-Gln(Xan)-OH is to offer temporary protection for the side chain amide of glutamine during peptide synthesis, particularly in Boc-based Solid Phase Peptide Synthesis (SPPS).[1][2] This protection is critical for preventing undesirable side reactions and enhancing the efficiency of the synthesis process.

The two main functions are:

-

Prevention of Side Reactions: The unprotected side chain amide of glutamine is susceptible to two major side reactions during the synthesis cycle. The Xan group effectively shields the amide nitrogen, mitigating these risks.[3]

-

Dehydration: During the activation step of the carboxyl group, especially when using carbodiimide reagents like DCC, the glutamine side chain can dehydrate to form a nitrile.[1][4][5] This results in the incorporation of a modified amino acid into the peptide sequence, which is difficult to remove during purification.[1]

-

Pyroglutamyl Formation: N-terminal unprotected glutamine residues can cyclize to form pyroglutamic acid, a reaction that can terminate the peptide chain extension.[3][6]

-

-

Improved Solubility: Amino acid derivatives like Fmoc-Gln-OH are known for their poor solubility in common organic solvents used in SPPS, such as DMF and NMP.[2] The bulky and organic nature of the xanthyl group significantly improves the solubility of the glutamine derivative, leading to more efficient and uniform coupling reactions and better overall yields.[3][4][5]

Chemical Context: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Gln(Xan)-OH is specifically designed for use in Boc-based SPPS.[2][4] In this strategy, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. The Xan group is also acid-labile and is typically removed under the same acidic conditions used for Boc deprotection, such as with trifluoroacetic acid (TFA).[4][7]

While this might seem to violate the principle of orthogonality, it is generally not a problem. The critical need for side-chain protection is during the activation and coupling stages to prevent dehydration.[4][5] Once the glutamine residue is incorporated into the peptide chain, the simultaneous removal of the Xan group along with the Nα-Boc group in the subsequent deprotection step is acceptable and streamlines the overall process.[3][4][5]

Quantitative and Comparative Data

While precise solubility values are highly dependent on specific solvent systems and conditions, the qualitative improvements are well-documented. The following table compares the use of Xan protection with other common strategies for glutamine incorporation in peptide synthesis.

| Protection Strategy | Key Advantages | Key Disadvantages | Primary Application |

| Xanthyl (Xan) | - Prevents amide dehydration.[1][4] - Improves solubility in organic solvents.[2][3] - Prevents pyroglutamyl formation.[3] | - Acid-labile; removed with Boc group.[7] | Boc-SPPS[2] |

| Trityl (Trt) | - Prevents amide dehydration.[8] - Improves solubility.[2] - More acid-labile than Xan, suitable for mild cleavage. | - Can be sterically hindering. | Fmoc-SPPS[2] |

| Trimethoxybenzyl (Tmob) | - Offers robust protection against dehydration. | - Requires strong acid for cleavage, potentially leading to side reactions. | Fmoc-SPPS |

| No Protection | - Lower cost of starting material. | - High risk of dehydration with carbodiimide activators.[1] - Poor solubility of the free amino acid derivative.[2] - Risk of pyroglutamyl formation.[6] | Not recommended for complex syntheses. |

Experimental Protocols

Coupling of Boc-D-Gln(Xan)-OH in Boc-SPPS

This protocol outlines a standard manual coupling step on a resin support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Gln(Xan)-OH

-

Coupling reagent (e.g., HBTU/HOBt or DCC)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., Dichloromethane (DCM) and/or Dimethylformamide (DMF))

-

Washing solvents (DCM, DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes.

-

Pre-activation (if applicable):

-

In a separate vessel, dissolve 3 equivalents of Boc-D-Gln(Xan)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Drain the solvent from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction (disappearance of free primary amine).

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times).

-

Wash the resin with DCM (3 times) to prepare for the next deprotection step.

-

Deprotection of Boc and Xan Groups

This protocol describes the simultaneous cleavage of the Nα-Boc and the side-chain Xan groups.

Materials:

-

Peptide-resin with N-terminal Boc-Gln(Xan)

-

Deprotection solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]

-

Washing solvent (DCM)

-

Neutralization solution: 5% (v/v) DIPEA in DCM[7]

Procedure:

-

Pre-wash: Wash the peptide-resin with DCM (2 times).

-

Deprotection:

-

Filtration and Washing:

-

Neutralization:

-

Wash the resin three times with the 5% DIPEA/DCM solution to neutralize the newly formed N-terminal ammonium trifluoroacetate salt.[7]

-

Wash the resin again with DCM (3 times) to remove excess DIPEA.

-

-

The resin is now ready for the next coupling cycle.

Visualizations

The following diagrams illustrate the chemical logic and workflows discussed.

Caption: Undesirable side reactions of unprotected glutamine during peptide synthesis.

Caption: A single cycle of Boc-SPPS incorporating a Gln(Xan) residue.

Conclusion

The xanthyl group serves as a highly effective protecting group for the side chain of glutamine in Boc-based solid-phase peptide synthesis. Its dual function of preventing deleterious side reactions—namely dehydration and pyroglutamyl formation—and enhancing the solubility of the amino acid derivative makes Boc-D-Gln(Xan)-OH an invaluable reagent.[1][3][4] By ensuring the correct incorporation of glutamine and improving reaction kinetics, the use of Xan protection directly contributes to the synthesis of higher purity peptides with greater overall yield, a critical consideration for both academic research and the development of therapeutic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

A Technical Guide to Boc-D-Gln(Xan)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Nα-Boc-Nδ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, its essential role in overcoming synthetic challenges associated with glutamine incorporation, detailed experimental protocols for its use, and its application in the synthesis of biologically active peptides for research in immunology and neurobiology.

Core Properties and Specifications

Boc-D-Gln(Xan)-OH is a D-glutamine derivative featuring two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the xanthyl (Xan) group on the side-chain amide. This strategic protection is essential for its primary application in Boc-chemistry SPPS.

Physicochemical Data

The quantitative data for Boc-D-Gln(Xan)-OH (CAS Number: 99092-88-3) are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 99092-88-3 | [1][2] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |

| Molecular Weight | 426.5 g/mol | [1] |

| Appearance | White crystalline or lyophilized powder | [1][2] |

| Purity | ≥95% to ≥98% (by HPLC) | [1][2] |

| Melting Point | 141-150 °C | [1] |

| Optical Rotation | [a]D²⁰ = +11 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C or -20 °C | [1][2] |

| Solubility | Soluble in DMF, DCM, NMP. The Xan group enhances solubility in organic solvents. | [3][4] |

The Role of Protecting Groups in Peptide Synthesis

The successful synthesis of complex peptides hinges on a robust protecting group strategy. In Boc-D-Gln(Xan)-OH, both the Boc and Xan groups serve distinct, critical functions.

The Nα-Boc Group

The Boc group provides temporary protection for the α-amine of the amino acid. Its key feature is its acid lability; it is stable under the neutral or basic conditions of the coupling reaction but is efficiently removed with moderate acids, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] This graduated lability is the foundation of the Boc/Bzl protection strategy in SPPS.

The Nδ-Xanthyl (Xan) Group: Overcoming Glutamine-Specific Challenges

The incorporation of glutamine (Gln) into a peptide sequence presents two significant challenges, which are effectively mitigated by the Xan protecting group:[3][7]

-

Prevention of Side-Chain Dehydration: During the activation of the carboxyl group for coupling (especially with carbodiimide reagents like DCC or DIC), the unprotected side-chain amide of glutamine can undergo an irreversible dehydration reaction to form a nitrile. The bulky xanthyl group sterically and electronically shields the amide, preventing this side reaction and ensuring the fidelity of the peptide sequence.[3]

-

Enhanced Solubility: Protected glutamine derivatives, particularly in the Fmoc chemistry context, are known for their poor solubility in common SPPS solvents like DMF. The presence of the xanthyl group significantly improves the solubility of the Boc-protected glutamine, facilitating more efficient and complete coupling reactions.[2][3]

The Xan group is also acid-labile and is conveniently cleaved simultaneously with the Nα-Boc group during the TFA deprotection step of the SPPS cycle.[1]

Experimental Protocols

The following section provides detailed methodologies for the use of Boc-D-Gln(Xan)-OH in a standard manual Boc-SPPS workflow.

The Boc-SPPS Cycle

Boc-SPPS is a cyclical process involving the repeated steps of deprotection, neutralization, and coupling to build the peptide chain on a solid support resin.

Detailed Protocol for a Single Coupling Cycle

This protocol details the incorporation of a single Boc-D-Gln(Xan)-OH residue onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

Peptide-resin (e.g., MBHA resin for a C-terminal amide)

-

Boc-D-Gln(Xan)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling/Activating Agent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) solution.

-

Isopropanol (IPA)

-

Reaction vessel with filtration capabilities

Procedure:

-

Resin Swelling:

-

Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate gently for 2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.[2]

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3x) and DMF (3x) to remove the excess base.

-

-

Coupling of Boc-D-Gln(Xan)-OH (HBTU Activation):

-

In a separate vessel, dissolve Boc-D-Gln(Xan)-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Xan group if it persists) are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, cresol).[2] Note: This step requires specialized equipment and extreme caution due to the hazardous nature of the reagents.

-

Applications in Drug Development and Research

Boc-D-Gln(Xan)-OH is instrumental in synthesizing peptides for various research areas. The inclusion of glutamine can be critical for the peptide's structure, function, and interaction with biological targets.

Synthesis of Antigenic Peptides

Several suppliers note that this reagent is used to synthesize peptides with antigenic activity.[1] The side chain of glutamine plays a significant role in the immunogenicity of peptides. For instance, the enzymatic deamidation of glutamine to glutamic acid by tissue transglutaminase (tTG) can create "neo-epitopes." This process is a key event in the pathogenesis of celiac disease, where deamidated gluten peptides bind with high affinity to HLA-DQ2/DQ8 molecules on antigen-presenting cells (APCs), leading to T-cell activation and an inflammatory response.[8]

The ability to precisely incorporate glutamine using Boc-D-Gln(Xan)-OH allows researchers to synthesize specific epitopes and their deamidated counterparts to study the mechanisms of autoimmune diseases and develop diagnostics or immunotherapies.

Probing Neurobiological Processes

Glutamine and its metabolite glutamate are central to brain metabolism and neurotransmission (the glutamate-glutamine cycle).[9][10] Furthermore, aberrant proteins containing expanded polyglutamine (polyQ) tracts are the causative agents of several inherited neurodegenerative disorders, including Huntington's disease and various spinocerebellar ataxias.[7]

Boc-D-Gln(Xan)-OH serves as a vital tool for synthesizing specific peptide fragments of these neurotoxic proteins. Researchers can use these synthetic peptides to:

-

Study the mechanisms of protein aggregation and fibril formation.

-

Investigate the role of post-translational modifications, such as cross-linking by transglutaminases, in disease progression.[7]

-

Develop inhibitors of aggregation or enzymatic modification as potential therapeutic strategies.

Conclusion

Nα-Boc-Nδ-xanthyl-D-glutamine is an indispensable reagent for the successful incorporation of glutamine residues in Boc-chemistry solid-phase peptide synthesis. Its dual-function protecting group strategy effectively prevents the deleterious side reaction of amide dehydration and improves the solubility of the derivative, leading to more efficient and reliable coupling steps. This enables the synthesis of high-purity, complex peptides that are crucial for advancing research in immunology, neurobiology, and the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this key building block in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. pnas.org [pnas.org]

- 8. Coeliac disease - Wikipedia [en.wikipedia.org]

- 9. Brain glutamine synthesis requires neuronal-born aspartate as amino donor for glial glutamate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to Boc-D-Gln(Xan)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-Nγ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical building block for the successful incorporation of D-glutamine residues in Boc-chemistry solid-phase peptide synthesis (SPPS). We will explore its chemical properties, advantages, detailed experimental protocols, and its application in the synthesis of bioactive peptides.

Core Concepts: The Challenge of Incorporating Glutamine in SPPS

The incorporation of glutamine (Gln) residues into a growing peptide chain presents two primary challenges during SPPS:

-

Side-Chain Dehydration: During the activation of the Cα-carboxyl group for coupling, particularly with carbodiimide-based reagents (e.g., DCC, DIC), the side-chain amide of glutamine can undergo an irreversible dehydration reaction. This results in the formation of a pyroglutamic acid derivative, which terminates the peptide chain.

-

Poor Solubility: Protected glutamine derivatives can exhibit poor solubility in common SPPS solvents like dichloromethane (DCM) and dimethylformamide (DMF), leading to inefficient and incomplete coupling reactions.

To overcome these issues, protection of the side-chain amide is essential. Boc-D-Gln(Xan)-OH is a specifically designed reagent that effectively mitigates these problems in the context of Boc-SPPS.

The Role of the Xanthyl (Xan) Protecting Group

Boc-D-Gln(Xan)-OH is a glutamine derivative where the alpha-amino group is protected by the acid-labile Boc group, and the side-chain amide is protected by the xanthyl (Xan) group.[1] The Xan group offers two significant advantages:

-

Prevention of Dehydration: The bulky xanthyl group sterically and electronically shields the side-chain amide, effectively preventing the unwanted dehydration side reaction during the activation step.[1]

-

Enhanced Solubility: The presence of the xanthyl group significantly improves the solubility of the protected amino acid derivative in organic solvents, facilitating more efficient and complete coupling.[1]

A key feature of the Xan group in the Boc-SPPS workflow is its acid lability. It is cleaved under the same acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the Nα-Boc group in each cycle.[1] While this means the side-chain protection is not maintained throughout the entire synthesis, it is present during the critical activation and coupling of the glutamine residue itself, which is the primary stage where protection is required.[1]

Quantitative Data Summary

| Parameter | Unprotected Boc-D-Gln-OH | Boc-D-Gln(Xan)-OH | Advantage of Xanthyl Protection |

| Side-Chain Dehydration | Prone to pyroglutamate formation, especially with carbodiimide activators. | Dehydration is effectively prevented.[1] | Minimizes chain termination, leading to higher yield and purity of the target peptide.[2] |

| Solubility in SPPS Solvents | Can exhibit poor solubility, leading to precipitation. | Significantly improved solubility in solvents like DMF and DCM.[1] | Facilitates more efficient and complete coupling reactions. |

| Coupling Efficiency | Can be variable and incomplete due to solubility issues and side reactions. | Generally high and reliable, often exceeding 99% with appropriate coupling agents. | Ensures consistent and predictable incorporation of the D-glutamine residue. |

| Crude Peptide Purity | Often lower due to deletion sequences (from incomplete coupling) and chain-terminated byproducts. | Significantly higher crude purity, simplifying subsequent HPLC purification. | Reduces the complexity and cost of downstream processing. |

Experimental Protocols

The following sections provide a detailed methodology for the incorporation of a Boc-D-Gln(Xan)-OH residue during a manual Boc-SPPS cycle.

-

Resin: Merrifield or MBHA resin (0.5 - 1.0 mmol/g substitution)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

-

Amino Acid: Boc-D-Gln(Xan)-OH (3 equivalents relative to resin substitution)

-

Coupling Reagents: HBTU (2.9 equivalents) and HOBt (3 equivalents) or DCC (3 equivalents)

-

Activation Base: DIEA (6 equivalents)

This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amino group from the previous cycle.

Step 1: Resin Swelling (Initial Step)

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to completely cover the resin.

-

Agitate gently for 30-60 minutes at room temperature.

-

Drain the solvent by filtration.

Step 2: Nα-Boc Deprotection

-

Add the 50% TFA/DCM solution to the resin.

-

Perform a pre-wash by agitating for 5 minutes.

-

Drain and add a fresh solution of 50% TFA/DCM.

-

Agitate for an additional 20-25 minutes for complete deprotection.

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.

Step 3: Neutralization

-

Add the 10% DIEA/DCM solution to the peptide-resin.

-

Agitate for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time.

-

Wash the peptide-resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

Step 4: Coupling of Boc-D-Gln(Xan)-OH

-

In a separate vial, dissolve Boc-D-Gln(Xan)-OH (3 eq.) and HOBt (3 eq.) in DMF.

-

Add HBTU (2.9 eq.) to the solution and mix until dissolved.

-

Add this pre-activation mixture to the neutralized peptide-resin.

-

Add DIEA (6 eq.) to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (no color change) indicates a complete coupling. If the test is positive, the coupling step should be repeated.

Step 5: Washing

-

After a complete coupling, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

-

The peptide-resin is now ready for the next deprotection cycle.

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (including any remaining Xan groups from the final Gln residue) are removed simultaneously.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or a "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) for 1-2 hours at 0°C.

-

Remove the strong acid by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

-

Dry the crude peptide under vacuum. The product can then be purified by RP-HPLC.

Visualizing the Workflow and Application

The following diagram illustrates the cyclical process of Boc-SPPS for the incorporation of a Boc-D-Gln(Xan)-OH residue.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for a single amino acid addition.

Peptides synthesized using Boc-D-Gln(Xan)-OH can have various biological activities. A relevant example is the synthesis of analogs of neuropeptides like Substance P, which contains two glutamine residues in its sequence (Arg-Pro-Lys-Pro-Gln -Gln -Phe-Phe-Gly-Leu-Met-NH2).[3] Substance P is the natural ligand for the Neurokinin-1 (NK1) receptor and is involved in pain transmission, inflammation, and other physiological processes.[3][4] The diagram below illustrates its signaling pathway.

References

The Guardian of Glutamine: A Technical Guide to Preventing Side Reactions with Boc-D-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the integrity of each amino acid incorporated is paramount to the final product's purity, yield, and biological activity. Glutamine, a frequently occurring residue, presents a significant challenge due to the reactivity of its side-chain amide. This can lead to undesirable and often irreversible side reactions, complicating purification and compromising the desired peptide sequence.

This technical guide provides a comprehensive overview of the critical role of Nα-Boc-Nγ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH) in mitigating these side reactions within the framework of Boc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanisms of glutamine side reactions, present qualitative and quantitative data on the efficacy of the xanthyl protecting group, and provide detailed experimental protocols for the successful incorporation of this essential building block.

The Challenge: Glutamine Side Reactions in Peptide Synthesis

During the iterative cycles of deprotection and coupling in SPPS, the side-chain amide of glutamine is susceptible to two primary intramolecular side reactions:

-

Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can undergo nucleophilic attack on the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization forms a pyroglutamyl (pGlu) residue at the N-terminus, leading to the termination of the peptide chain and the elimination of ammonia. This side reaction is particularly prevalent when glutamine is the N-terminal amino acid.

-

Nitrile Formation (Dehydration): In the presence of carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of glutamine can undergo dehydration to form a nitrile. This results in the incorporation of a non-natural amino acid into the peptide sequence, altering its structure and function.

These side reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to separate due to their similarity in mass and polarity to the desired product.

The Solution: The Xanthyl (Xan) Protecting Group

To overcome these challenges, the side-chain amide of glutamine can be protected with a suitable protecting group. In Boc-based SPPS, the xanthyl (Xan) group is a highly effective choice.[1] The bulky, aromatic structure of the xanthyl group sterically hinders the nucleophilic attack required for pyroglutamate formation and electronically deactivates the amide bond, preventing dehydration to a nitrile.[1]

An additional benefit of the Xan group is the enhanced solubility of the Boc-Gln(Xan)-OH derivative in common SPPS solvents like dimethylformamide (DMF), which can improve coupling efficiency.[1] The Xan group is labile under the acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid, TFA), meaning it is often removed during subsequent cycles of the synthesis.[1] However, its presence during the critical activation and coupling steps is sufficient to prevent the primary side reactions.

Data Presentation: The Efficacy of Side-Chain Protection

While the qualitative benefits of using side-chain protected glutamine are well-established, direct quantitative comparisons in single studies are not always readily available in the literature. However, the general consensus is that the use of Boc-Gln(Xan)-OH significantly reduces side-product formation and improves the overall purity of the crude peptide.

Table 1: Qualitative Comparison of Unprotected vs. Xan-Protected Glutamine in Boc-SPPS

| Parameter | Boc-D-Gln-OH (Unprotected) | Boc-D-Gln(Xan)-OH (Xan-Protected) |

| Pyroglutamate Formation | High risk, especially at the N-terminus. | Significantly reduced due to steric hindrance. |

| Nitrile Formation | Prone to dehydration with carbodiimide activators. | Dehydration is effectively prevented.[1] |

| Solubility in DMF | Moderate | Improved solubility, leading to better handling and coupling kinetics.[1] |

| Crude Peptide Purity | Often results in a mixture of the desired peptide and side products. | Leads to a cleaner crude product with a higher percentage of the target peptide. |

| Coupling Efficiency | Can be variable and incomplete. | Generally high and more reliable. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow in Boc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-glutamine, into peptide sequences is a critical strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. Glutamine residues, however, can present challenges during solid-phase peptide synthesis (SPPS), primarily the dehydration of the side-chain amide to a nitrile during the activation step with carbodiimides.[1][2] To circumvent this side reaction in Boc-based SPPS, the side chain of glutamine is often protected with a xanthyl (Xan) group.[1]

These application notes provide a detailed protocol for the solid-phase synthesis of peptides containing Boc-D-Gln(Xan)-OH. The protocol outlines the standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and well-established methodology for SPPS.[3]

Data Presentation

The successful synthesis of peptides is dependent on high efficiency at each step of the cycle. The following table summarizes typical quantitative data for Boc-SPPS. It is important to note that glutamine has been identified as one of the more challenging amino acids to couple, potentially leading to lower coupling efficiencies.[4][5] Therefore, careful monitoring of the coupling reaction is highly recommended.

| Parameter | Typical Value | Notes |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[6] |

| Coupling Efficiency (per step) | >99% | For most standard amino acids.[2] |

| Coupling Efficiency (Boc-D-Gln(Xan)-OH) | 98-99% | May require extended coupling times or the use of more potent activating agents due to steric hindrance and potential side reactions.[2][4] Double coupling may be necessary. |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide.[7] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via RP-HPLC is typically required to achieve high purity.[7] |

| Final Purified Peptide Yield | 10 - 30% | Dependent on the crude peptide purity and the efficiency of the purification process. |

Experimental Protocols

This section details the manual protocol for the solid-phase synthesis of a peptide containing a Boc-D-Gln(Xan)-OH residue on a 0.1 mmol scale.

Materials and Reagents:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including Boc-D-Gln(Xan)-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Kaiser test kit (or other ninhydrin-based test) for monitoring coupling completion[8]

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[3]

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Protocol:

-

Resin Preparation and Swelling:

-

Place the resin (e.g., 200 mg with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Wash the resin with DCM (3 x 5 mL).

-

Swell the resin in DCM (5 mL) for 30-60 minutes with gentle agitation.[3]

-

Drain the solvent.

-

-

First Amino Acid Coupling (if not pre-loaded):

-

Follow a standard esterification protocol for attaching the first Boc-protected amino acid to the Merrifield resin, often via its cesium salt to prevent racemization.[6]

-

-

Boc-SPPS Cycle for each Amino Acid:

a. Nα-Boc Deprotection:

- Wash the resin with DCM (3 x 5 mL).

- Add a solution of 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes (pre-wash).[6]

- Drain and add a fresh 50% TFA/DCM solution (5 mL).

- Agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]

- Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL), followed by IPA (2 x 5 mL), and finally DCM (3 x 5 mL) to remove residual TFA.[3][6]

b. Neutralization:

- Add a solution of 10% DIEA in DCM (5 mL) to the resin and agitate for 2 minutes.[6]

- Drain the solution and repeat the neutralization step once more.

- Wash the resin with DCM (5 x 5 mL) to remove excess DIEA.[3]

c. Amino Acid Coupling:

- In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to the resin loading) with a suitable coupling reagent. For example, dissolve Boc-amino acid (0.3 mmol), HBTU (0.29 mmol), and HOBt (0.3 mmol) in DMF (2 mL), and add DIEA (0.6 mmol).

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture at room temperature for 1-2 hours.[3]

- Note on Boc-D-Gln(Xan)-OH: The xanthyl protecting group on the glutamine side chain helps to prevent dehydration to the nitrile during carbodiimide-mediated activation.[1] The Xan group is labile to the acidic conditions of the Boc deprotection step and will be removed along with the Nα-Boc group in the subsequent cycle.[1]

d. Monitoring the Coupling Reaction:

- Take a small sample of resin beads and perform a Kaiser test.[8]

- A negative test (yellow beads) indicates complete coupling.

- A positive test (blue/purple beads) indicates incomplete coupling. If the test is positive, a second coupling with a fresh solution of activated amino acid should be performed.[8]

e. Washing:

- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

- The resin is now ready for the next deprotection cycle.

-

Final Boc Deprotection:

-

After the final amino acid has been coupled, perform a final Nα-Boc deprotection as described in step 3a.

-

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM (3 x 5 mL) and dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a common choice.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a well-ventilated fume hood.

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.[9]

-

Incubate at -20°C for at least 30 minutes to facilitate complete precipitation.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold ether (3x) to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

-

Visualization

Biological Context of Glutamine Peptides

Glutamine and glutamine-containing peptides play a vital role in cellular metabolism and physiology. They are particularly important for maintaining the integrity of the intestinal barrier and in regulating protein synthesis via the mTORC1 signaling pathway.[10][11][12] The following diagram illustrates a simplified overview of how a glutamine peptide can influence these cellular processes.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. peptide.com [peptide.com]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 10. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection | MDPI [mdpi.com]

- 11. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Efficient Coupling of Boc-D-Gln(Xan)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl protection strategy, the incorporation of certain amino acids can present significant challenges, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Glutamine is recognized as one such "difficult" amino acid, exhibiting lower coupling efficiencies whether it is the incoming residue or the N-terminal residue of the growing peptide chain.[1][2] The use of Boc-D-Gln(Xan)-OH, where the xanthyl (Xan) group protects the side-chain amide, is a strategic choice to mitigate some of these challenges. The Xan group not only enhances the solubility of the glutamine derivative but also crucially prevents the dehydration of the side-chain amide to a nitrile, a common side reaction when using carbodiimide-based activators.[3][4]

These application notes provide a detailed guide to optimizing the coupling efficiency of Boc-D-Gln(Xan)-OH in SPPS. We will cover the selection of appropriate coupling reagents, provide a detailed experimental protocol for a standard coupling cycle, and offer troubleshooting advice for this challenging coupling.

Factors Influencing the Coupling Efficiency of Boc-D-Gln(Xan)-OH

Several factors can influence the success of the coupling reaction for Boc-D-Gln(Xan)-OH:

-

Steric Hindrance and Amino Acid Sequence: The inherent steric bulk of the Boc and Xan protecting groups, combined with the context of the peptide sequence, can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.

-

Peptide Aggregation: As the peptide chain elongates, there is an increased tendency for inter-chain and intra-chain aggregation, which can physically block the reactive sites and impede coupling.

-

Choice of Coupling Reagent: The potency of the coupling reagent is critical. For difficult couplings like that of glutamine, standard carbodiimide reagents alone may be insufficient to drive the reaction to completion.

-

Reaction Conditions: Parameters such as reaction time, temperature, and the equivalents of reagents used play a significant role in achieving high coupling efficiency.

Data Presentation: Comparative Performance of Coupling Reagents

While specific quantitative data for the coupling efficiency of Boc-D-Gln(Xan)-OH is not extensively published in comparative studies, the following table summarizes the general performance of common coupling reagents for sterically hindered and other "difficult" amino acids in Boc-SPPS. This data serves as a valuable guide for selecting the most effective reagent for incorporating Boc-D-Gln(Xan)-OH.

| Coupling Reagent | Class | Typical Efficiency for Difficult Couplings (%) | Relative Reaction Rate | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5][6] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A cost-effective and reliable option for routine and challenging couplings.[5] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | A third-generation uronium reagent with high solubility and a favorable safety profile.[6] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from BOP; effective for hindered residues. |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice, but may be less effective for highly demanding couplings. |

Note: The efficiencies listed are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Mandatory Visualization

Experimental Workflow for Boc-D-Gln(Xan)-OH Coupling

Caption: Workflow for a single coupling cycle of Boc-D-Gln(Xan)-OH in SPPS.

Signaling Pathway of Carboxylic Acid Activation

Caption: Generalized pathway for the activation of Boc-D-Gln(Xan)-OH.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual coupling of Boc-D-Gln(Xan)-OH in SPPS. This protocol is designed to maximize coupling efficiency.

Materials and Reagents

-

Peptide-resin with a deprotected N-terminal amine

-

Boc-D-Gln(Xan)-OH

-

Coupling Reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit (Ninhydrin test)

Protocol 1: High-Efficiency Coupling of Boc-D-Gln(Xan)-OH using HATU

This protocol is recommended for achieving the highest efficiency with this sterically demanding coupling.

-

Resin Preparation:

-

Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.

-

Drain the solvent.

-

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve Boc-D-Gln(Xan)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the pre-activated solution to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.[6]

-

-

Monitoring the Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. A positive result (blue/purple beads) indicates an incomplete reaction.

-

-

Post-Coupling Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts.

-

-

Troubleshooting an Incomplete Coupling (Positive Kaiser Test):

-

Recoupling: If the Kaiser test is positive, immediately perform a second coupling. Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.

-

Capping: If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Conclusion